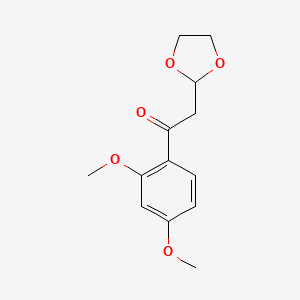
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Vue d'ensemble
Description
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as DDE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DDE is a ketone derivative that is synthesized through a multistep process, and its unique chemical structure has led to a range of studies exploring its mechanism of action and potential benefits.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Anti-inflammatory, Antioxidant, and Antimicrobial Activities : 1-(2,4-dimethoxy-phenyl)-ethanone was used in the synthesis of pyrazole chalcones, which showed significant anti-inflammatory, antioxidant, and antimicrobial activities. This indicates its potential as a precursor for developing new therapeutic agents (Bandgar et al., 2009).
Degradation Mechanisms in Lignin Model Compounds : The compound played a role in studying the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. This research provides insights into the biodegradation of lignin, an important aspect of environmental chemistry (Kawai et al., 1988).
Synthesis of Chalcone Derivatives as Anti-inflammatory Agents : The compound was utilized in synthesizing new chalcone derivatives, which were evaluated for their anti-inflammatory properties. This demonstrates its utility in creating compounds with potential health benefits (Rehman et al., 2022).
Synthesis of beta-Chlorovinyl Chalcones for Various Biological Activities : It was also used in synthesizing beta-chlorovinyl chalcones, which were screened for anticancer, anti-inflammatory, and antimicrobial activities. This highlights its role in developing diverse bioactive compounds (Bandgar & Gawande, 2010).
Anti-inflammatory Activity of Phenyl Dimers : The compound was part of the study involving phenyl dimers, which exhibited anti-inflammatory activities. This underscores its importance in pharmacological research (Singh et al., 2020).
Polymerization Studies : It was used in the study of the polymerization of 2-(dimethoxy)phenyl-4-MDO derivatives, showing its application in polymer science (Kim & Gong, 1999).
Synthesis of Monoprotected 1,4-diketones : Its application in the synthesis of monoprotected 1,4-diketones via photoinduced alkylation of enones indicates its utility in organic synthesis and photochemistry (Mosca et al., 2001).
Wound-Healing Potential : The compound was used in synthesizing derivatives which were then evaluated for in vivo wound-healing activity, demonstrating its potential in medical applications (Vinaya et al., 2009).
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-15-9-3-4-10(12(7-9)16-2)11(14)8-13-17-5-6-18-13/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULSOPYXDGYAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2OCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxy-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



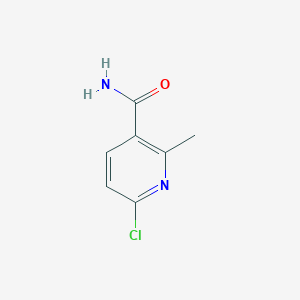
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
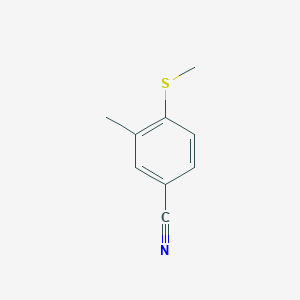
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)
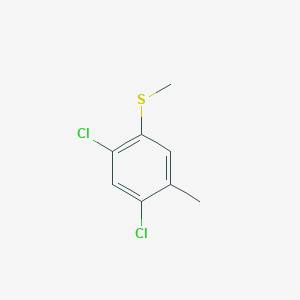
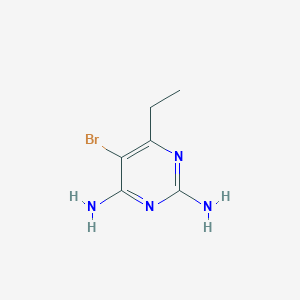
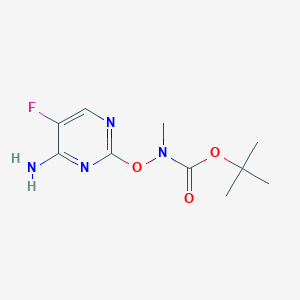
![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
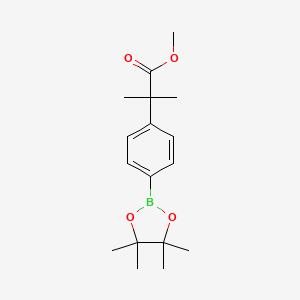
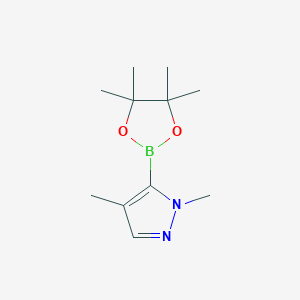
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
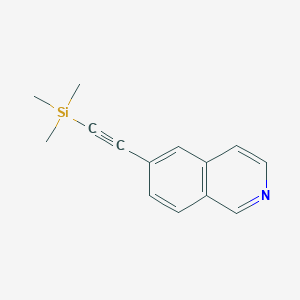
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)